

ART0380: A Targeted Approach to Exploiting ATM Deficiency in Cancer

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This technical guide details the mechanism of action of **ART0380**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancers characterized by a deficiency in the Ataxia-Telangiectasia Mutated (ATM) gene. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of DNA Damage Response (DDR) inhibitors.

Executive Summary

ART0380 is an investigational, orally administered small molecule inhibitor of ATR kinase, a critical component of the DNA damage response pathway. In cancers with loss-of-function alterations in the ATM gene, tumor cells become heavily reliant on the ATR signaling pathway to cope with replication stress and maintain genomic integrity. ART0380 leverages this dependency through a concept known as synthetic lethality, where the inhibition of ATR in an ATM-deficient background leads to catastrophic DNA damage and selective cancer cell death. Preclinical and clinical studies have demonstrated the potential of ART0380, particularly in combination with DNA-damaging agents, to induce robust and durable anti-tumor responses in patients with ATM-deficient solid tumors.

The ATR/ATM Axis and the Principle of Synthetic Lethality



The ATM and ATR kinases are central to the cellular response to DNA damage. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) regions that arise during replication stress.[1] In healthy cells, these pathways have complementary and partially redundant functions, ensuring genomic stability. However, a significant subset of cancers harbors mutations that inactivate the ATM pathway, rendering them vulnerable to the inhibition of the remaining key DNA damage checkpoint, ATR.

This creates a synthetic lethal relationship: while the loss of either ATM or ATR function alone is survivable for a cancer cell, the simultaneous loss of both is catastrophic, leading to uncontrolled DNA damage, cell cycle collapse, and apoptosis.[2] **ART0380** is designed to exploit this vulnerability.

Preclinical Efficacy of ART0380

Preclinical studies have established **ART0380** as a potent and selective inhibitor of ATR kinase. In biochemical assays, **ART0380** effectively inhibits the enzymatic activity of the ATR-ATRIP complex with an IC50 of 51.7 nM.[3] Cellular assays demonstrate on-target engagement with robust inhibition of the downstream ATR substrate, Checkpoint Kinase 1 (Chk1).

In Vitro Activity

ART0380 has shown potent anti-proliferative activity in various cancer cell lines, with heightened sensitivity observed in those with ATM deficiency.

Cell Line	Cancer Type	ATM Status	ART0380 IC50 (nM)
Granta-519	Mantle Cell Lymphoma	Deficient	Potent Activity Reported[4]
NCI-H23	Non-Small Cell Lung Cancer	Deficient	Potent Activity Reported[4]
LoVo	Colorectal Adenocarcinoma	Proficient (High Replication Stress)	Moderate Activity Reported[4]
CCD-18Co	Normal Colon Fibroblasts	Proficient	Minimal Response[4]



Note: Specific IC50 values for cell viability are not consistently publicly available. The table reflects the reported relative potencies.

In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models of ATM-deficient cancers have demonstrated significant anti-tumor activity of **ART0380**, both as a monotherapy and in combination with other agents.[5]

Tumor Model	Cancer Type	ATM Status	Treatment	Tumor Growth Inhibition (TGI)
Granta-519 Xenograft	Mantle Cell Lymphoma	Deficient	ART0380 (30 mg/kg and 50 mg/kg)	Significant TGI Observed[6]
Lung Adenocarcinoma PDX	Lung Cancer	Deleterious ATM variant (p.E473*)	ART0380 (100 mg/kg, QD or intermittent)	Tumor Regression Observed[6]
Various CDX and PDX models	Multiple	ATM-negative	ART0380 + Irinotecan	Robust TGI and Regressions[2]

Clinical Validation: The STELLA Trial

The Phase 1/2a STELLA trial (NCT04657068) is evaluating the safety and efficacy of **ART0380** in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors, with a focus on those with ATM deficiency.[6][7] Irinotecan, a topoisomerase 1 inhibitor, induces replication stress, thereby synergizing with the action of **ART0380** in ATM-deficient tumors.[2]

Clinical Efficacy Data (as of February 2025)[6][7]



Patient Population	Number of Patients	Confirmed Overall Response Rate (cORR)	Median Duration of Response (mDoR)
ATM-negative Solid Tumors (at RP2D)	20	50%	5.7 months (ongoing)
ATM-deficient (ATM-low or ATM-negative) Solid Tumors	38	37%	Not Reported
ATM-low Solid Tumors	18	22%	Not Reached

Responses have been observed across a range of heavily pretreated solid tumors, including pancreatic and colorectal cancer, with two confirmed complete responses in patients with pancreatic cancer.[7]

Mechanism of Action: Signaling Pathways and Experimental Workflows Signaling Pathway of ART0380 in ATM-Deficient Cancer

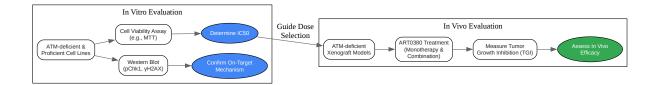
The following diagram illustrates the synthetic lethal mechanism of **ART0380** in ATM-deficient cancer cells.

Caption: Synthetic lethality of ART0380 in ATM-deficient cells.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of **ART0380** typically follows a structured workflow to determine its efficacy and mechanism of action.





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Caption: Preclinical evaluation workflow for ART0380.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **ART0380** are often proprietary. However, based on standard methodologies cited in the literature, the following outlines the likely procedures.

Cell Viability Assay (e.g., MTT Assay)

- Cell Seeding: ATM-proficient and ATM-deficient cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of ART0380 or vehicle control for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.



• Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Western Blotting

- Cell Lysis: Cells are treated with ART0380 and/or a DNA damaging agent. Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Chk1, γH2AX, total Chk1, total H2AX, and a loading control like β-actin).
- Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Studies

- Tumor Implantation: ATM-deficient human cancer cells are subcutaneously injected into immunocompromised mice.
- Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.



- Treatment Administration: **ART0380** is administered orally according to a predetermined dosing schedule (e.g., daily or intermittently). The control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Conclusion

ART0380 represents a promising targeted therapy for the treatment of ATM-deficient cancers. Its mechanism of action, rooted in the principle of synthetic lethality, has been validated in both preclinical models and clinical trials. The ongoing STELLA study continues to provide compelling evidence for the efficacy of ART0380 in combination with irinotecan in this patient population with a high unmet medical need. Further investigation will continue to refine the optimal use of ART0380 and identify patient populations most likely to benefit from this innovative therapeutic approach.

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